![molecular formula C9H19ClN2O2 B1424736 N-(3-Hydroxypropyl)-4-piperidinecarboxamide hydrochloride CAS No. 1219963-73-1](/img/structure/B1424736.png)
N-(3-Hydroxypropyl)-4-piperidinecarboxamide hydrochloride
Overview
Description
“N-(3-Hydroxypropyl)-4-piperidinecarboxamide hydrochloride” is a chemical compound with the molecular formula C3H10ClNO2 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 127.57 g/mol, hydrogen bond donor count of 4, hydrogen bond acceptor count of 3, and rotatable bond count of 3 .Scientific Research Applications
Water Soluble Polymers for Medicine
The application of N-(3-Hydroxypropyl)-4-piperidinecarboxamide hydrochloride in medical research has been explored through its inclusion in water-soluble polymers for therapeutic purposes. These polymers, including hydrogels and other derivatives, have been investigated for their potential in drug delivery systems, bioactive molecule carriers, and medical implants due to their hydrophilic properties and compatibility with biological tissues. The focus has been on enhancing the pharmacokinetic profiles of drugs and improving the efficacy of medical treatments through controlled release mechanisms (J. Kálal, J. Drobník, J. Kopeček, J. Exner, 1978).
Nanofiltration Membranes and Environmental Applications
In the environmental sector, particularly in water treatment technologies, the research has delved into the development of nanofiltration (NF) membranes incorporating this compound. These membranes are noted for their crumpled polyamide films, which significantly enhance water permeance and selectivity. The improved performance of these NF membranes is pivotal for applications in water softening, surface and groundwater purification, wastewater treatment, and water reuse, highlighting a critical advancement towards sustainable environmental management practices (Senlin Shao et al., 2022).
Advances in Cellulose Derivatives for Oilfield Applications
The compound's versatility extends to the oil industry, where research on cellulose and its derivatives, potentially including this compound, has innovated the formulation of oilfield chemicals. These developments span drilling, cementing, and fracturing processes, emphasizing the role of such compounds in enhancing the efficiency and environmental compatibility of petroleum extraction and processing techniques (Kun Liu et al., 2021).
Safety and Hazards
Safety data sheets suggest that contact with “N-(3-Hydroxypropyl)-4-piperidinecarboxamide hydrochloride” should be avoided. In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention. If skin contact occurs, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and get medical attention .
properties
IUPAC Name |
N-(3-hydroxypropyl)piperidine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c12-7-1-4-11-9(13)8-2-5-10-6-3-8;/h8,10,12H,1-7H2,(H,11,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRKQLKMWUVVRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCCCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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